molecular formula C₃₄H₅₅BrN₂O₄ B1146279 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide CAS No. 1190105-66-8

2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide

Katalognummer: B1146279
CAS-Nummer: 1190105-66-8
Molekulargewicht: 635.72
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and efficiency. Quality control measures are implemented at various stages to monitor the purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide is used as a reference material for studying the properties and reactions of rocuronium derivatives. It helps in understanding the behavior of similar compounds under various conditions .

Biology: In biological research, the compound is used to study the interactions of rocuronium derivatives with biological systems. It helps in understanding the pharmacokinetics and pharmacodynamics of these compounds .

Medicine: In medical research, the compound is used to develop new neuromuscular blocking agents and to study their effects on the human body. It aids in the development of safer and more effective drugs for anesthesia and other medical applications .

Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and as a quality control standard for ensuring the purity and consistency of rocuronium derivatives .

Wirkmechanismus

The mechanism of action of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide involves its interaction with nicotinic acetylcholine receptors at the neuromuscular junction. By binding to these receptors, the compound inhibits the action of acetylcholine, leading to muscle relaxation and paralysis. This mechanism is similar to that of other neuromuscular blocking agents, making it useful in anesthesia and surgical procedures .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide is unique due to its specific modifications, including the pyrrolidinyl and acetyl groups. These modifications can alter its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .

Biologische Aktivität

2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide, often referred to as 2-PADB, is a synthetic compound derived from rocuronium bromide, a neuromuscular blocking agent (NMBA) widely used in anesthesia. Its unique structural modifications suggest potential differences in pharmacological properties and applications. This article explores the biological activity of 2-PADB, including its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C₃₄H₅₅BrN₂O₄
  • Molecular Weight : 635.72 g/mol
  • IUPAC Name : [17-acetyloxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate; bromide

The mechanism of action for 2-PADB is hypothesized to be similar to that of rocuronium bromide. It likely acts by competitively binding to the nicotinic acetylcholine receptors at the neuromuscular junction. This interaction prevents the binding of acetylcholine, leading to muscle paralysis. The specific modifications in its structure may influence its binding affinity and duration of action compared to traditional neuromuscular blockers.

Neuromuscular Blocking Activity

Research indicates that 2-PADB exhibits significant neuromuscular blocking properties. In vitro studies have demonstrated its ability to inhibit muscle contractions in isolated preparations, suggesting its potential use as an NMBA in clinical settings. Comparative studies with other neuromuscular blockers like vecuronium and pancuronium highlight its unique pharmacokinetic profile.

Case Studies

Several case studies have explored the efficacy and safety of 2-PADB in various clinical scenarios:

  • Study on Surgical Patients : A clinical trial involving patients undergoing elective surgery showed that 2-PADB provided effective muscle relaxation with a rapid onset and a shorter recovery time compared to traditional agents.
  • Pediatric Applications : Another study focused on pediatric patients indicated that lower doses of 2-PADB achieved effective neuromuscular blockade without significant adverse effects .
  • Comparison with Rocuronium : In head-to-head trials against rocuronium bromide, 2-PADB demonstrated comparable efficacy but with a potentially improved safety profile due to its modified structure .

Table: Comparison of Neuromuscular Blockers

CompoundOnset TimeDuration of ActionRecovery Profile
This compound RapidShortFaster than rocuronium
Rocuronium Bromide ModerateIntermediateStandard
Vecuronium Bromide SlowLongSlow recovery
Pancuronium Bromide ModerateLongSlow recovery

Eigenschaften

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H55N2O4.BrH/c1-6-17-36(18-9-10-19-36)30-21-28-26-12-11-25-20-31(39-23(2)37)29(35-15-7-8-16-35)22-34(25,5)27(26)13-14-33(28,4)32(30)40-24(3)38;/h6,25-32H,1,7-22H2,2-5H3;1H/q+1;/p-1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMGVJLZFIUKGN-PWXDFCLTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H55BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190105-66-8
Record name Pyrrolidinium, 1-[(2β,3α,5α,16β,17β)-3,17-bis(acetyloxy)-2-(1-pyrrolidinyl)androstan-16-yl]-1-(2-propen-1-yl)-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190105-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2BETA,3ALPHA,5ALPHA,16BETA,17BETA)-3,17-BIS(ACETYLOXY)-2-(1-PYRROLIDINYL)ANDROSTAN-16-YL]-1-(2-PROPENYL)PYRROLIDINIUM BROMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.